![molecular formula C6H7N5 B13113639 3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine CAS No. 61139-84-2](/img/structure/B13113639.png)
3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by its fused triazole and triazine rings, which contribute to its unique chemical properties and potential applications in various fields. The presence of two methyl groups at the 3 and 4 positions of the triazole ring further enhances its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine typically involves the construction of the triazole and triazine rings through cyclization reactions. One common method involves the azo coupling of diazo compounds with CH-active two-carbon synthons, followed by cyclization to form the triazolotriazine structure . Another approach is the annulation of the azole fragment to the triazine ring, which can be achieved under various reaction conditions depending on the desired substituents .
Industrial Production Methods
Industrial production of 3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized triazolotriazine compounds.
Scientific Research Applications
3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar triazole ring but differs in the fused thiadiazine ring.
1,2,4-Triazolo[1,5-a][1,3,5]triazine: Another triazolotriazine compound with a different ring fusion pattern.
1,2,4-Triazolo[5,1-b][1,3,5]triazine: Similar in structure but with different substituents and ring fusion.
Uniqueness
3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is unique due to the presence of two methyl groups at the 3 and 4 positions, which enhance its chemical stability and reactivity. This structural feature distinguishes it from other triazolotriazine compounds and contributes to its diverse applications in scientific research and industry.
Properties
CAS No. |
61139-84-2 |
|---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3,4-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-5(2)11-6(10-9-4)7-3-8-11/h3H,1-2H3 |
InChI Key |
ATOSPHAWYJYPGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



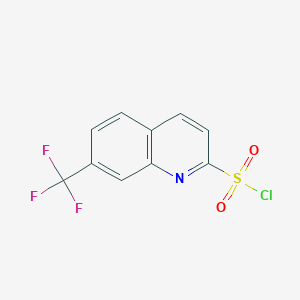



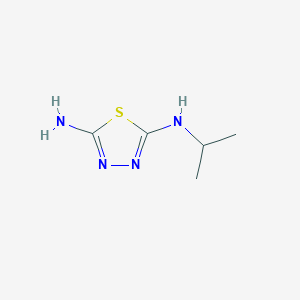

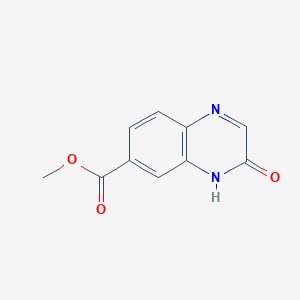
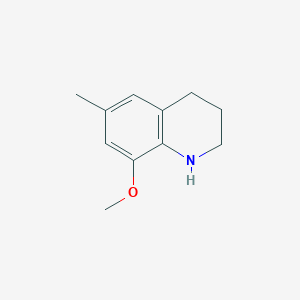


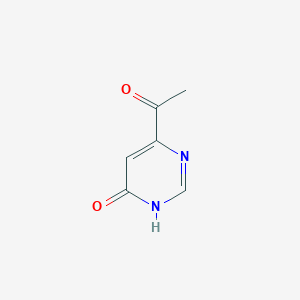
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)

